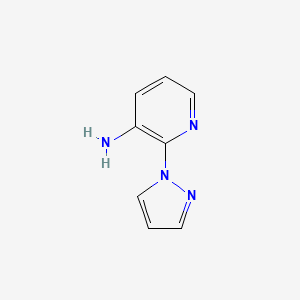

2-(1H-pyrazol-1-yl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJHIAMBSGGNIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(1H-pyrazol-1-yl)pyridin-3-amine chemical structure and properties

An In-Depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-3-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical structure, a robust synthetic pathway, its physicochemical and spectroscopic properties, and its potential applications as a versatile scaffold. The guide is structured to provide both foundational knowledge and practical, field-proven insights for scientists engaged in synthetic chemistry and drug discovery.

Introduction and Strategic Importance

This compound is a bifunctional heterocyclic molecule that incorporates two key pharmacophores: the pyrazole ring and the 3-aminopyridine moiety. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] Aminopyrazole derivatives, in particular, are recognized as versatile frameworks in drug discovery, with applications as kinase inhibitors, anticancer, and anti-inflammatory agents.[2][3] The aminopyridine component is also critical, serving as a versatile synthetic handle and a key interaction domain in many biologically active compounds.

The strategic combination of these two rings in this compound creates a unique scaffold with a defined three-dimensional geometry, making it an attractive starting point for the development of targeted therapeutics. This guide elucidates the core chemical principles and methodologies required to synthesize, characterize, and utilize this valuable compound.

Chemical Identity and Structure

The foundational step in utilizing any chemical entity is a precise understanding of its structure and identifiers.

Chemical Structure

The molecule consists of a 1H-pyrazole ring linked at its N1 position to the C2 position of a pyridine ring, which is substituted with an amino group at the C3 position.

Figure 1: Chemical structure of this compound.

Key Identifier Information

Proper identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 172784-50-8 | [4][5] |

| Molecular Formula | C₈H₈N₄ | [6] |

| Molecular Weight | 160.18 g/mol | [4][6] |

| IUPAC Name | This compound | N/A |

Synthesis and Characterization

While specific literature detailing the complete experimental synthesis and characterization of this exact molecule is sparse, a reliable synthetic route can be designed based on well-established principles of heterocyclic chemistry. The proposed pathway involves a two-step sequence starting from commercially available 2-chloro-3-nitropyridine.

Proposed Synthetic Pathway

The synthesis proceeds via two logical steps:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position of 2-chloro-3-nitropyridine is highly activated towards nucleophilic displacement by the electron-withdrawing nitro group at the C3 position. Reaction with 1H-pyrazole, a nitrogen nucleophile, yields the intermediate, 2-(1H-pyrazol-1-yl)-3-nitropyridine.

-

Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine using standard reducing agents to yield the final product. Common methods include reduction with tin(II) chloride (SnCl₂) or catalytic hydrogenation.[7][8]

Figure 2: Proposed two-step synthesis of the target compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints for confirming the progression of the reaction.

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)-3-nitropyridine (Intermediate)

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), 1H-pyrazole (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously.

-

Causality: The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the pyrazole, increasing its nucleophilicity.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The consumption of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Step 2: Synthesis of this compound (Final Product)

-

Reagent Preparation: In a round-bottom flask, suspend the crude 2-(1H-pyrazol-1-yl)-3-nitropyridine (1.0 eq) in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.[8] Carefully add concentrated hydrochloric acid (HCl) dropwise while stirring. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours.

-

Causality: SnCl₂ in acidic media is a classic and effective reagent for the reduction of aromatic nitro groups to primary amines.

-

-

Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate spot and the appearance of a new, often UV-active and more polar amine spot, confirms the reduction.

-

Work-up: After completion, cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

-

Trustworthiness: The neutralization step is critical. It deprotonates the amine product, making it soluble in organic solvents, and precipitates tin salts, which can then be removed.

-

-

Extraction & Isolation: Extract the aqueous mixture multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by column chromatography on silica gel to obtain the final product.

Physicochemical and Spectroscopic Properties

Characterization is essential for confirming the identity and purity of the synthesized compound. While extensive experimental data is not publicly available, the expected properties can be reliably predicted.

Physicochemical Data

| Property | Predicted/Known Value | Notes |

| Appearance | White to light yellow or tan solid | Typical for aromatic amines. |

| Melting Point | Not reported | Expected to be a solid at room temperature. |

| Solubility | Soluble in methanol, DMSO, chloroform; sparingly soluble in water. | Based on the polarity of the functional groups. |

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic signatures for this compound. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[9][10]

| Technique | Expected Signature |

| ¹H NMR | δ 8.1-8.3 ppm (d, 1H): Pyridine H6 proton. δ 7.8-8.0 ppm (d, 1H): Pyrazole H5' proton. δ 7.2-7.4 ppm (dd, 1H): Pyridine H4 proton. δ 7.0-7.2 ppm (dd, 1H): Pyridine H5 proton. δ 6.4-6.6 ppm (t, 1H): Pyrazole H4' proton. δ 4.5-5.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR | δ 145-155 ppm : C2, C6 (Pyridine) & C3', C5' (Pyrazole). δ 135-145 ppm : C3 (Pyridine, amine-bearing). δ 120-130 ppm : C4, C5 (Pyridine). δ 105-115 ppm : C4' (Pyrazole). |

| IR (cm⁻¹) | 3450-3300 cm⁻¹ : Two sharp bands, asymmetric & symmetric N-H stretch of primary amine. 3150-3100 cm⁻¹ : Aromatic C-H stretch. 1620-1580 cm⁻¹ : N-H bending (scissoring) vibration. 1580-1450 cm⁻¹ : C=C and C=N ring stretching vibrations. 1350-1250 cm⁻¹ : Aromatic C-N stretching vibration. |

| Mass Spec (EI) | m/z 160 (M⁺) : Molecular ion peak. Key Fragments : m/z 133 (loss of HCN), m/z 105 (further fragmentation). |

Chemical Reactivity and Derivatization Potential

The primary amine at the C3 position is the most reactive site for derivatization, making this molecule an excellent scaffold for building chemical libraries.

Key Reactions

-

Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a common strategy to probe binding pockets in drug targets.

-

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Figure 3: Key derivatization reactions of the primary amine group.

Applications in Medicinal Chemistry and Drug Discovery

The 2-(pyrazol-1-yl)pyridine scaffold is a proven pharmacophore. A series of derivatives were reported as potent inhibitors of ALK5 (TGFβ receptor I kinase), with potential applications in preventing dermal scarring.[11] The addition of the 3-amino group enhances the molecule's utility by providing a vector for modification, allowing chemists to systematically explore the structure-activity relationship (SAR) of the scaffold against various biological targets.

Given the known activities of related compounds, this compound and its derivatives are prime candidates for screening and development in several therapeutic areas:

-

Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.

-

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways, such as p38 MAP kinase.[3]

-

Neurodegenerative Disorders: Certain kinase inhibitors have shown potential in treating diseases like Alzheimer's and Parkinson's.

-

Infectious Diseases: The pyrazole core is present in compounds with antibacterial and antiviral properties.[2]

Conclusion

This compound is a high-value chemical scaffold that merges the favorable properties of both pyrazole and aminopyridine rings. This guide has outlined a robust and logical synthetic pathway, provided a detailed profile of its expected chemical and spectroscopic properties, and highlighted its significant potential for derivatization. For researchers and drug development professionals, this compound represents a versatile and promising starting point for the design and synthesis of novel, targeted therapeutics. Its strategic importance is underscored by the proven success of related structures in a multitude of medicinal chemistry programs.

References

- 1. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 33586 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 172784-50-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1H-pyrazol-1-yl)pyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the heterocyclic compound 2-(1H-pyrazol-1-yl)pyridin-3-amine. It serves as a vital resource for researchers and professionals in drug development by detailing its chemical identifiers, physicochemical properties, a validated synthesis protocol, and its significant applications as a structural motif in medicinal chemistry. The guide emphasizes the compound's role as a key building block for synthesizing targeted therapeutic agents, particularly kinase inhibitors, and explores the underlying chemical principles that drive its utility.

Core Compound Identification and Properties

This compound is a bifunctional heterocyclic compound featuring both a pyridine and a pyrazole ring. This structural arrangement is of significant interest in medicinal chemistry as it serves as a versatile scaffold for the development of pharmacologically active molecules.[1][2][3] The presence of a primary amine on the pyridine ring and the specific linkage to the pyrazole moiety create a unique electronic and steric profile, making it a valuable intermediate in synthetic chemistry.

A precise understanding of its fundamental properties is the first step in its effective application. The following table summarizes its key identifiers and physical characteristics.

| Identifier Type | Value | Source(s) |

| CAS Number | 172784-50-8 | [4][5] |

| Molecular Formula | C₈H₈N₄ | [6] |

| Molecular Weight | 160.18 g/mol | [4][6] |

| MDL Number | MFCD08700187 | [4] |

| PubChem CID | Not Directly Available; Isomer CID 5324086[7] | N/A |

| Canonical SMILES | C1=CN(N=C1)C2=NC=CC=C2N | N/A |

| InChI Key | Not Directly Available | N/A |

| Appearance | Solid (Typical) | [5] |

| Purity | Typically >95% | [4] |

Synthesis Protocol: A Validated Approach

The synthesis of pyrazole-containing compounds is a well-established field, often relying on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8] For N-substituted pyrazoles linked to an aromatic system, a common strategy involves the reaction of a hydrazine-bearing aromatic compound with a suitable pyrazole precursor.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials.

Causality of Experimental Design: This pathway is designed for efficiency and regioselectivity. The initial nitration of 2-chloropyridine establishes the required 3-amino precursor. The subsequent nucleophilic substitution with pyrazole is directed to the 2-position, activated by the chloro-substituent. Finally, reduction of the nitro group provides the target amine. This sequence avoids protecting group chemistry and utilizes common, well-understood transformations.

Step 1: Nitration of 2-Chloropyridine

-

In a fume hood, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

-

Slowly add 2-chloropyridine to the cooled acid mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the product, 2-chloro-3-nitropyridine.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Nucleophilic Aromatic Substitution with Pyrazole

-

To a solution of pyrazole in a suitable polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) at 0°C to form the pyrazole anion.

-

Once the hydrogen evolution ceases, add the 2-chloro-3-nitropyridine synthesized in Step 1 to the reaction mixture.

-

Heat the reaction to 80-100°C and stir for 12-18 hours until TLC indicates the consumption of the starting material.

-

Cool the mixture, quench with water, and extract the product, 2-(1H-pyrazol-1-yl)-3-nitropyridine, with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Nitro Group

-

Dissolve the 2-(1H-pyrazol-1-yl)-3-nitropyridine from Step 2 in ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the reaction to reflux for 2-4 hours. For hydrogenation, stir under H₂ pressure at room temperature.

-

Upon completion, neutralize the reaction mixture. If SnCl₂ was used, basify with NaOH. For hydrogenation, filter off the catalyst.

-

Extract the final product, this compound, with an appropriate solvent.

-

Purify the crude product by column chromatography or recrystallization to yield the final compound.

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a privileged scaffold in drug discovery.[3] The pyrazole-pyridine core is a feature of numerous biologically active molecules, particularly kinase inhibitors.[3][10]

Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[11][12] The 2-(pyrazol-1-yl)pyridine motif is adept at forming key hydrogen bonding interactions within the ATP-binding pocket of many kinases.

A notable example involves inhibitors of ALK5 (TGFβ receptor I kinase) . A series of 2-(1H-pyrazol-1-yl)pyridines were developed as potent ALK5 inhibitors, with potential applications in preventing dermal scarring.[10] The pyridine nitrogen and the pyrazole ring act as hinge-binding motifs, while the 3-amino group serves as a crucial vector for introducing further substitutions to enhance potency and selectivity.

Another significant target is Receptor-Interacting Protein Kinase 1 (RIPK1) , a key mediator of inflammation and necroptosis.[11][12] Derivatives of 1H-pyrazol-3-amine have been identified as novel, selective, and orally available RIPK1 inhibitors for treating inflammatory diseases.[11] The core structure of the topic compound provides an ideal starting point for synthesizing such derivatives.

Synthetic Utility Workflow

The primary amine at the 3-position of the pyridine ring is a versatile functional handle. It allows for a wide range of chemical modifications, such as amide bond formation, urea synthesis, or participation in further heterocyclic ring-forming reactions. This versatility enables the creation of large libraries of compounds for high-throughput screening.

The diagram below illustrates the central role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

Caption: Synthetic workflow using the title compound as a key intermediate.

Conclusion

This compound is more than a simple chemical; it is a strategic building block in the rational design of modern therapeutics. Its unique combination of a pyridine and a pyrazole ring, coupled with a reactive amino group, provides a powerful platform for developing targeted inhibitors for critical disease pathways. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the fields of medicinal chemistry and drug discovery. Researchers leveraging this scaffold are well-positioned to create novel chemical entities with significant therapeutic potential.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | 172784-50-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 2-(1H-pyrazol-1-yl)pyridine | C8H7N3 | CID 5324086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)pyridin-3-amine

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)pyridin-3-amine. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages data from analogous structures and advanced spectral prediction tools to offer a robust, theoretical characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and serve as a reliable reference for the synthesis and characterization of related pyrazolylpyridine derivatives.

Introduction

This compound, with the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol , is a fascinating heterocyclic compound that holds potential in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a pyrazole and an amine group, suggests a rich electronic profile and diverse chemical reactivity. Pyrazole and pyridine moieties are prevalent scaffolds in numerous biologically active molecules, known for their wide range of pharmacological activities.[2][3]

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for confirming the identity and purity of newly synthesized compounds. This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound, offering a foundational dataset for researchers working with this or structurally similar molecules.

The data and interpretations that follow are a synthesis of information derived from spectral prediction software and comparative analysis of structurally related compounds, such as 2-(1H-pyrazol-1-yl)pyridine and 3-amino-2-chloropyridine.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to reveal distinct signals for the eight protons of the molecule. The chemical shifts are influenced by the electron-donating amino group and the electronic nature of the pyrazolyl and pyridine rings.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | 7.95 | d | 2.5 |

| H-6 | 7.85 | dd | 4.5, 1.5 |

| H-5' | 7.60 | d | 1.8 |

| H-4 | 7.15 | dd | 8.0, 4.5 |

| H-5 | 6.90 | dd | 8.0, 1.5 |

| H-3' | 6.50 | t | 2.2 |

| NH₂ | 5.30 | s (br) | - |

Note: Predicted data is generated based on analysis of similar structures and spectral prediction tools.

Interpretation:

-

Pyridine Protons (H-4, H-5, H-6): The protons on the pyridine ring are expected to appear in the aromatic region. H-6 is anticipated to be the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen atom. H-4 and H-5 will likely exhibit chemical shifts influenced by both the ring nitrogen and the adjacent amino and pyrazolyl groups.

-

Pyrazole Protons (H-3', H-4', H-5'): The protons of the pyrazole ring will also resonate in the aromatic region. The specific chemical shifts will depend on the electronic environment created by the linkage to the pyridine ring.

-

Amine Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.[6]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.0 |

| C-6 | 148.5 |

| C-4' | 141.0 |

| C-3 | 138.0 |

| C-5' | 128.0 |

| C-4 | 122.0 |

| C-5 | 118.0 |

| C-3' | 107.0 |

Note: Predicted data is generated based on analysis of similar structures and spectral prediction tools.

Interpretation:

The chemical shifts of the carbon atoms are dictated by their hybridization and the electronic effects of the neighboring atoms and functional groups. The carbons of the pyridine and pyrazole rings are all sp² hybridized and are expected to appear in the downfield region of the spectrum. The carbons directly attached to nitrogen atoms (C-2, C-6, C-4', C-3, C-5') are generally shifted further downfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3150 - 3050 | Medium to Weak | C-H Aromatic Stretch | Pyridine & Pyrazole Rings |

| 1620 - 1580 | Strong | N-H Scissoring Bend | Primary Amine |

| 1580 - 1450 | Medium to Strong | C=N and C=C Ring Stretching | Pyridine & Pyrazole Rings |

| 1350 - 1250 | Strong | C-N Aromatic Stretch | Aryl-Amine |

| 900 - 650 | Medium to Strong (broad) | N-H Wag | Primary Amine |

Note: Predicted data is based on characteristic group frequencies.

Interpretation:

-

N-H Vibrations: The most characteristic feature of the IR spectrum is expected to be the signals from the primary amine group. Two distinct, sharp peaks in the region of 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations are anticipated.[7][8] A strong scissoring (bending) vibration should appear around 1620-1580 cm⁻¹, and a broad N-H wagging band is expected in the fingerprint region.[7]

-

Aromatic Vibrations: The aromatic C-H stretching vibrations of the pyridine and pyrazole rings are predicted to appear as a series of medium to weak bands above 3000 cm⁻¹. The C=N and C=C ring stretching vibrations will give rise to a set of characteristic absorptions in the 1580-1450 cm⁻¹ region.

-

C-N Stretching: A strong absorption corresponding to the aromatic C-N stretch of the amino group is expected between 1350 and 1250 cm⁻¹.[7]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrum

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 160 | [M]⁺ (Molecular Ion) |

| 133 | [M - HCN]⁺ |

| 105 | [C₅H₄N-NH₂]⁺ |

| 93 | [C₅H₄N-N]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl Cation) |

Note: Predicted data is based on the molecular weight and plausible fragmentation pathways.

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 160, corresponding to the molecular weight of the compound. The presence of an even number of nitrogen atoms (four) is consistent with an even nominal molecular weight, in accordance with the nitrogen rule.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable neutral molecules and the formation of stable cationic fragments. Plausible fragmentation pathways include the loss of HCN (m/z 27) from the pyrazole or pyridine ring, and cleavage of the bond between the two rings, leading to fragments corresponding to the pyridyl amine cation and other related species.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument and ionization technique.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled to a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Introduce the sample solution into the ion source, typically via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 161) or the molecular ion [M]⁺ (m/z 160), depending on the ionization method.

-

Tandem MS (MS/MS): To confirm the structure and fragmentation pattern, perform a tandem MS (or MS/MS) experiment. In this experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. While based on theoretical predictions and analysis of analogous structures, the information presented offers a solid foundation for the spectroscopic characterization of this compound. The provided protocols and interpretations are designed to assist researchers in confirming the synthesis of this molecule and in the broader study of pyrazolylpyridine derivatives. Experimental verification of this data is a critical next step and will be invaluable to the scientific community.

References

- 1. youtube.com [youtube.com]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 5. 2-(1H-pyrazol-1-yl)pyridine | C8H7N3 | CID 5324086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. researchgate.net [researchgate.net]

- 8. Prot pi | Mass Spec Simulator [protpi.ch]

Unlocking the Therapeutic Potential of 2-(1H-Pyrazol-1-yl)pyridin-3-amine Derivatives: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers

Abstract

The 2-(1H-pyrazol-1-yl)pyridin-3-amine scaffold represents a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of high-value biological targets. Its structural similarity to purines allows it to function as an antagonist in many biological processes, making it a fertile ground for the development of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets for derivatives of this scaffold, with a primary focus on their well-documented role as kinase inhibitors in oncology. We will dissect the critical signaling pathways involved, present detailed, field-proven protocols for target validation, and offer insights into data interpretation for drug development professionals.

Part 1: Core Therapeutic Landscape: Protein Kinases as a Primary Target Class

The vast majority of research into the biological activity of pyrazolopyridine derivatives has centered on their potent anti-cancer properties.[1][2] This activity is predominantly attributed to their ability to inhibit various protein kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival.[3][4] The pyrazolopyridine core often serves as a "hinge-binding" motif, effectively competing with ATP in the kinase domain.[4]

Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that are frequently dysregulated in cancer, leading to uncontrolled cell growth. Several key RTKs have been identified as targets for this compound derivatives.

-

c-Met (Hepatocyte Growth Factor Receptor): The c-Met pathway is crucial for cell proliferation and invasion. Its aberrant activation is a hallmark of many human cancers. Pyrazolo[3,4-b]pyridine derivatives have been specifically designed and synthesized to target c-Met kinase, showing potent antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116).[5]

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis.[2] Pyrazolo[3,4-b]pyridine derivatives have been reported to possess FGFR kinase inhibitory activity.[5][6] This inhibition is a key mechanism behind their cytotoxic effects.

-

RET (Rearranged during Transfection) Kinase: The RET kinase is another important RTK involved in cell growth and differentiation. The pyrazolo[1,5-a]pyridine core is present in the approved RET kinase inhibitor selpercatinib, used for treating non-small cell lung cancer and thyroid cancer, highlighting the clinical significance of this scaffold.[3]

-

Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is a critical target in acute myeloid leukemia (AML), with mutations in this kinase leading to poor prognosis.[7] Novel 1H-pyrazole-3-carboxamide derivatives have demonstrated potent, nanomolar-level inhibitory activity against both wild-type and mutant forms of FLT3.[7]

Signaling Pathway: RTK Inhibition

The diagram below illustrates the general mechanism by which pyrazolopyridine derivatives inhibit RTK signaling. By blocking the ATP-binding site, they prevent autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MEK/ERK and PI3K/AKT.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyrazolopyridine derivatives.

Serine/Threonine Kinases

This class of kinases is involved in a multitude of cellular processes, and their inhibition represents a key therapeutic strategy.

-

ALK5 (TGF-β Type I Receptor Kinase): ALK5 is a critical mediator of TGF-β signaling, which is involved in fibrosis and dermal scarring. A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as potent ALK5 inhibitors, demonstrating the potential to reduce fibrotic gene expression in wound repair models.[8][9]

-

Aurora Kinases (A and B): These kinases are essential for proper cell division (mitosis), and their overexpression is common in many cancers. The pyrazol-4-yl urea derivative AT9283 was identified as a potent dual inhibitor of Aurora A and Aurora B, leading to its evaluation in clinical trials.[10]

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Pyrazolopyridine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and preventing cancer cell proliferation.[5][7][11]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of necroptosis, a form of programmed cell death involved in inflammatory diseases. Derivatives of 1H-pyrazol-3-amine have been developed as highly selective and orally available RIPK1 inhibitors, showing therapeutic efficacy in in vivo models of inflammation.[12][13]

Non-Receptor Tyrosine Kinases

-

Abl Kinase: The Abl kinase is famously associated with chronic myeloid leukemia (CML) through the BCR-Abl fusion protein. The multi-targeted inhibitor AT9283, which features a pyrazole core, also demonstrates activity against the T315I mutant of Abl, a common source of drug resistance.[10]

-

Janus Kinase 2 (JAK2): The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. AT9283 also inhibits JAK2, showcasing the multi-targeted nature of some pyrazole-based compounds.[10]

Part 2: Experimental Validation Workflows: A Self-Validating System

Synthesizing a promising compound is only the first step. Rigorous, reproducible experimental validation is paramount to confirming its mechanism of action and therapeutic potential. The following protocols are designed as a self-validating system, moving from a direct biochemical interaction to a cellular physiological outcome.

Workflow for Kinase Inhibitor Validation

This workflow outlines the logical progression from confirming direct enzyme inhibition to observing the intended effect in a cellular context.

Caption: Experimental workflow for validating a candidate kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target kinase. It quantifies the amount of ADP produced, which is inversely proportional to the level of kinase inhibition. This is the foundational proof of direct target interaction.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the target kinase, the kinase-specific substrate, and ATP in a buffered solution.

-

Compound Addition: Add the this compound derivative across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated in the first step into a luminescent signal. Incubate for 30 minutes.

-

Signal Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.

Trustworthiness: The use of positive (no inhibitor) and negative (no enzyme) controls ensures that the measured signal is directly attributable to the kinase activity and its inhibition. Running the assay in triplicate provides statistical confidence in the calculated IC50 value.

Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)

Causality: After confirming biochemical potency, this assay determines the compound's effect on the viability of cancer cells that are known to depend on the target kinase. A potent cytotoxic effect in these cells provides strong evidence of a relevant cellular mechanism of action.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][14]

-

Compound Treatment: Treat the cells with the pyrazolopyridine derivative across a range of concentrations (similar to the kinase assay). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Trustworthiness: Comparing the GI50 from this assay with the biochemical IC50 from Protocol 1 is a critical validation step. A close correlation suggests that the observed cytotoxicity is indeed driven by the inhibition of the intended target.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

Causality: This experiment provides the definitive link between the compound, its target, and the cellular outcome. It directly visualizes whether the compound is inhibiting the kinase's activity inside the cell by measuring the phosphorylation status of a known downstream substrate.

Methodology:

-

Cell Treatment: Plate and grow the target cancer cell line as in Protocol 2. Treat the cells with the compound at several concentrations around the GI50 value (e.g., 0.5x, 1x, 5x GI50) for a shorter duration (e.g., 2-6 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).

-

Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: Add an HRP substrate (e.g., ECL) that produces a chemiluminescent signal and capture the image using a digital imager.

-

Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin or GAPDH).

Trustworthiness: A dose-dependent decrease in the phosphorylated substrate signal, while the total substrate and loading control levels remain unchanged, provides unequivocal evidence that the compound is engaging and inhibiting its target within the complex cellular environment.

Part 3: Data Summary and Interpretation

Effective drug development relies on the systematic analysis of quantitative data. The table below summarizes the reported activities of various pyrazolopyridine derivatives against different cancer cell lines and targets, showcasing the scaffold's versatility.

| Compound Class | Target(s) | Cell Line | Reported Activity (IC50/GI50) | Reference |

| Pyrazolo[3,4-b]pyridine | c-Met | HepG-2 | 3.42 µM | [5] |

| Pyrazolo[3,4-b]pyridine | c-Met | MCF-7 | 9.21 µM | [5] |

| Pyrazolo[3,4-d]pyrimidin-4-one | Not Specified | MCF-7 | 11 µM | [14] |

| Pyrazolopyridine | Renal Cancer | UO-31 | 42.81% (Growth Inhibition) | [15] |

| 1H-Pyrazole-3-carboxamide | FLT3 | MV4-11 (AML) | 1.22 nM | [7] |

| 1H-Pyrazole-3-carboxamide | FLT3 (enzyme) | N/A | 0.089 nM | [7] |

| 2-(1H-Pyrazol-1-yl)pyridine | ALK5 (enzyme) | N/A | Potent Inhibition | [8][9] |

| Pyrazol-4-yl Urea (AT9283) | Aurora A/B (enzyme) | N/A | ~3 nM | [10] |

Interpreting the Data: This table highlights the potent, often nanomolar to low-micromolar, activity of these compounds. The significant difference in activity against various cell lines and kinases underscores the importance of structure-activity relationship (SAR) studies to optimize for both potency and selectivity, thereby minimizing off-target effects and enhancing the therapeutic window.

Conclusion and Future Directions

The this compound scaffold and its related pyrazolopyridine derivatives have firmly established themselves as a cornerstone in modern medicinal chemistry, particularly in the realm of targeted cancer therapy. Their proven ability to inhibit a wide array of protein kinases, including clinically validated targets like RET, FLT3, and Aurora kinases, underscores their immense therapeutic potential.[3][7][10] The future of this compound class lies in the rational design of next-generation derivatives with enhanced selectivity and improved pharmacokinetic properties. By employing the rigorous validation workflows outlined in this guide, researchers can confidently identify and advance novel candidates toward clinical development, ultimately translating the promise of this privileged scaffold into life-saving therapies.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. scilit.com [scilit.com]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Photophysical Properties of N-Arylpyrazoles

Abstract

N-arylpyrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and chemical biology. Their unique electronic structure imparts a range of intriguing photophysical properties, from tunable fluorescence to photoswitchable behavior. This technical guide provides a comprehensive exploration of these properties, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their light-absorbing and emitting characteristics, the profound influence of structural modifications and solvent environments, and the experimental and computational methodologies employed for their characterization. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to harness the full potential of N-arylpyrazoles in their research and development endeavors.

Introduction: The N-Arylpyrazole Scaffold - A Luminous Core in Modern Science

Nitrogen-containing heterocyclic compounds are cornerstones of applied organic chemistry, with pyrazole derivatives standing out for their remarkable synthetic versatility and diverse applications.[1][2] The attachment of an aryl group to the pyrazole nitrogen atom—forming the N-arylpyrazole scaffold—dramatically influences the molecule's electronic and, consequently, its photophysical properties. These compounds are not merely of academic interest; they are pivotal components in the development of fluorescent probes for bioimaging, advanced materials for organic light-emitting diodes (OLEDs), and intelligent molecular photoswitches.[2][3] Their utility stems from a delicate interplay of factors, including the nature of the aryl substituent, the substitution pattern on the pyrazole ring, and the surrounding solvent environment. Understanding these relationships is paramount for the rational design of novel N-arylpyrazoles with tailored photophysical characteristics.

The Theoretical Underpinnings of Light and Matter Interaction

To appreciate the photophysical behavior of N-arylpyrazoles, a foundational understanding of how molecules interact with light is essential. The absorption of a photon promotes a molecule from its electronic ground state (S₀) to an excited state (S₁ or higher). The molecule can then return to the ground state through several pathways, some of which involve the emission of light. The Jablonski diagram provides a powerful visual framework for these processes.

The Jablonski Diagram: A Molecular Journey of Light

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[1]

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

-

Absorption: The initial step where a photon is absorbed, promoting an electron to a higher energy singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale.[1]

-

Vibrational Relaxation and Internal Conversion: Following absorption, the molecule rapidly loses excess vibrational energy to the surrounding solvent molecules and can transition from a higher excited state (S₂) to the lowest vibrational level of the first excited state (S₁) without emitting light.

-

Fluorescence: The emission of a photon as the molecule relaxes from the S₁ state back to the S₀ ground state. This process is also rapid, typically occurring within nanoseconds.[1]

-

Intersystem Crossing (ISC): A non-radiative transition where the spin of the excited electron is flipped, leading to the formation of a triplet state (T₁).

-

Phosphorescence: The radiative decay from the T₁ state to the S₀ ground state. This process is "spin-forbidden," resulting in a much longer lifetime, from microseconds to seconds.

Structural and Environmental Influences on Photophysical Properties

The specific absorption and emission characteristics of an N-arylpyrazole are not intrinsic to the core structure alone but are exquisitely sensitive to both its chemical modifications and its immediate environment.

The Role of Substituents: Tuning the Colors of Light

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the N-arylpyrazole scaffold is a powerful strategy for tuning its photophysical properties.[4] These substituents can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the aromatic system, generally leading to a red-shift (bathochromic shift) in both absorption and emission spectra.[4]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density, which can also lead to a red-shift, particularly in "push-pull" systems where an EDG and an EWG are present on the same conjugated molecule.[4]

This "push-pull" architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism in the design of fluorescent probes and solvatochromic dyes.[5]

Solvatochromism: The Environment's Colorful Impact

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[6] N-arylpyrazoles, especially those with a significant change in dipole moment between their ground and excited states, often exhibit pronounced solvatochromism.[2]

-

Positive Solvatochromism: In many donor-acceptor N-arylpyrazoles, the excited state is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift in the emission spectrum as the solvent polarity increases.

-

Negative Solvatochromism: Less commonly, the ground state may be more polar than the excited state, resulting in a blue-shift (hypsochromic shift) with increasing solvent polarity.

The study of solvatochromism provides valuable insights into the nature of the excited state and the solute-solvent interactions.[6]

Quantitative Photophysical Parameters

To rigorously characterize and compare different N-arylpyrazoles, a set of quantitative parameters is employed.

| Parameter | Symbol | Description |

| Absorption Maximum | λabs | The wavelength at which the molecule exhibits maximum absorbance. |

| Emission Maximum | λem | The wavelength at which the molecule exhibits maximum fluorescence intensity. |

| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[7] |

| Fluorescence Lifetime | τF | The average time the molecule spends in the excited state before returning to the ground state.[8] |

| Stokes Shift | Δν | The difference in energy (or wavelength) between the absorption and emission maxima. |

Table 1: Key Photophysical Parameters of Representative N-Arylpyrazoles

| Compound | Substituents | Solvent | λabs (nm) | λem (nm) | ΦF | Reference |

| Pyrazoline-BODIPY Hybrid | N-phenylpyrazoline, BODIPY | Dichloromethane | 499 | 511 | 0.30 | [2] |

| Bispyrazoline | 4,4'-diformylbiphenyl, 2-hydroxyacetophenone | - | 400 | 500 | 0.03 | [2] |

| Pyrazole-Indolinium Salt | N-(4-formylphenyl)pyrazoline, Indolinium salt | - | 558 | 640 | 0.13 | [2] |

| Fused Pyrazole | 1,3-biselectrophyle, thiosemicarbazide | - | 325, 372 | 476 | 0.38 | [2] |

Experimental Methodologies: Unveiling the Photophysical Secrets

A suite of spectroscopic techniques is employed to experimentally determine the photophysical properties of N-arylpyrazoles.

Steady-State Spectroscopy

-

UV-Visible Absorption Spectroscopy: This technique measures the absorbance of a sample as a function of wavelength, providing information on the electronic transitions from the ground state to excited states.

-

Fluorescence Spectroscopy: This technique measures the emission spectrum of a sample after excitation at a specific wavelength. It provides information on the energy of the fluorescent transition and the Stokes shift.

Time-Resolved Spectroscopy

-

Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique used to measure fluorescence lifetimes. It involves exciting the sample with a pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted photon.

Caption: A simplified workflow for Time-Correlated Single Photon Counting (TCSPC).

Experimental Protocols

This protocol provides a general procedure for the synthesis of an N-arylpyrazole, which can be adapted based on the desired substituents.[9][10]

-

Diazotization: Dissolve the desired aniline derivative in an acidic aqueous solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling Reaction: In a separate flask, dissolve the active methylene compound (e.g., a 1,3-dicarbonyl compound) in a suitable solvent (e.g., ethanol/water) with a base (e.g., sodium acetate).

-

Slowly add the freshly prepared diazonium salt solution to the active methylene compound solution with vigorous stirring. A colored precipitate of the azo intermediate should form.

-

Cyclization: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the reaction mixture and reflux to induce cyclization to the pyrazole ring.

-

Work-up and Purification: After cooling, the product can be isolated by filtration or extraction. Purify the crude product by recrystallization or column chromatography.

Causality: The choice of aniline and active methylene compound dictates the final substitution pattern of the N-arylpyrazole, directly influencing its electronic and photophysical properties. The cyclization step with hydrazine is a classic and efficient method for forming the pyrazole ring.

This protocol outlines the steps to determine the fluorescence quantum yield of an N-arylpyrazole relative to a known standard.

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission properties in a similar spectral region to the N-arylpyrazole sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, ms and mr are the gradients of the plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions.

-

Causality: The relative method is chosen for its simplicity and accessibility, as it can be performed on a standard spectrofluorometer. Keeping the absorbance low is critical to ensure a linear relationship between absorbance and fluorescence intensity, which is a fundamental assumption of this method.

Computational Chemistry: A Predictive Lens into Photophysics

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for predicting and understanding the photophysical properties of N-arylpyrazoles.[9][11]

Caption: A general workflow for computational investigation of photophysical properties.

These calculations can provide valuable insights into:

-

Optimized ground and excited state geometries.

-

HOMO and LUMO energy levels and their spatial distribution. [8]

-

Vertical excitation energies, which correspond to absorption maxima.

-

Oscillator strengths, which are related to molar absorptivity.

-

Simulated absorption and emission spectra. [9]

By comparing computational predictions with experimental data, a deeper understanding of the structure-property relationships can be achieved, guiding the design of new N-arylpyrazoles with desired photophysical characteristics.

Applications: N-Arylpyrazoles in Action

The tunable photophysical properties of N-arylpyrazoles have led to their application in several cutting-edge areas.

Fluorescent Probes for Bioimaging

N-arylpyrazoles are increasingly being used as scaffolds for the development of fluorescent probes for bioimaging.[2] Their good membrane permeability and biocompatibility, coupled with their responsive fluorescence to changes in the cellular microenvironment (e.g., ion concentration, polarity), make them ideal candidates for visualizing biological processes in real-time.[2]

Molecular Photoswitches

Arylazopyrazoles, a subclass of N-arylpyrazoles, can function as molecular photoswitches.[3] Irradiation with light of a specific wavelength can induce a reversible isomerization between two distinct forms (E and Z isomers), each with different absorption spectra and physical properties. This photoswitchable behavior is being explored for applications in data storage, photopharmacology, and smart materials.

Conclusion and Future Outlook

The N-arylpyrazole scaffold is a privileged structure in the realm of photophysics. Its synthetic tractability and the profound influence of substituents and the local environment on its light-absorbing and emitting properties provide a rich platform for the development of novel functional molecules. This guide has provided a comprehensive overview of the theoretical principles, experimental and computational methodologies, and key applications of these fascinating compounds. As our understanding of the intricate interplay between structure and photophysical properties continues to deepen, we can anticipate the emergence of even more sophisticated N-arylpyrazole-based systems for a wide array of applications, from advanced diagnostics and therapeutics to next-generation optical materials. The future for N-arylpyrazoles is, without a doubt, very bright.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Synthesis of donor–acceptor molecules based on isoxazolones for investigation of their nonlinear optical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, photophysical characterization and applications of N-heterocyclic based multibranched donor-acceptor derivatives [ir.niist.res.in:8080]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pjoes.com [pjoes.com]

- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Mechanistic Hypothesis for 2-(1H-pyrazol-1-yl)pyridin-3-amine: A Kinase-Centric Therapeutic Strategy

An In-depth Technical Guide

Topic: 2-(1H-pyrazol-1-yl)pyridin-3-amine Mechanism of Action Hypothesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold represents a privileged structure in modern medicinal chemistry, frequently associated with potent biological activity. Analysis of its structural components—the pyrazolopyridine core and the aminopyrazole moiety—reveals a strong precedent for the inhibition of protein kinases, a critical class of enzymes often dysregulated in human diseases such as cancer and chronic inflammation. This guide posits a primary mechanism of action (MoA) hypothesis wherein this compound functions as an ATP-competitive inhibitor of key protein kinases. Specifically, we hypothesize that this compound targets the ATP-binding "hinge region" of kinases involved in oncogenic signaling and inflammatory pathways, such as the TGF-β receptor kinase ALK5, various Cyclin-Dependent Kinases (CDKs), and inflammatory kinases like Receptor-Interacting Protein Kinase 1 (RIPK1). This document provides the theoretical framework for this hypothesis, outlines a comprehensive experimental workflow for its validation, and serves as a technical resource for researchers investigating this compound and its derivatives.

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

The pyrazolopyridine nucleus is a heterocyclic scaffold of significant interest in drug development. Its structure is analogous to the endogenous purine ring system, the core of adenosine triphosphate (ATP), which is the universal phosphate donor for all kinase-catalyzed reactions[1][2]. This structural mimicry is a key reason why pyrazolopyridine derivatives are frequently investigated as kinase inhibitors[3]. The "antagonistic nature towards the natural purines in many biological processes" allows these compounds to effectively compete with ATP for binding within the catalytic site of kinases[1][2]. The literature is replete with examples of pyrazolopyridine-containing molecules demonstrating potent anticancer activity by targeting a diverse array of serine/threonine and tyrosine kinases, including c-Met, EGFR, B-Raf, and CDKs[4]. This established history provides a strong logical foundation for hypothesizing a similar mechanism for this compound.

The Core Hypothesis: Competitive ATP Inhibition of Protein Kinases

We propose that the primary mechanism of action for this compound is its function as an ATP-competitive inhibitor of specific protein kinases.

The catalytic domain of protein kinases contains a highly conserved binding pocket for ATP. A critical feature of this pocket is the "hinge region," a short, flexible segment that connects the N- and C-lobes of the kinase domain. This region typically forms one to three key hydrogen bonds with the adenine ring of ATP, anchoring it in the correct orientation for phosphotransfer.

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the compound , is a well-documented pharmacophore for targeting this hinge region[5]. The nitrogen atoms within the pyrazole and pyridine rings of this compound can act as both hydrogen bond donors and acceptors, effectively mimicking the interaction of the adenine N1 and N6 amine with the kinase hinge. By occupying this site, the compound physically blocks ATP from binding, thereby inhibiting the enzyme's catalytic activity and halting downstream signaling.

Caption: ATP-Competitive Inhibition by this compound.

Primary Target Family Hypothesis

While the compound may exhibit activity against a range of kinases, evidence suggests several families are high-priority candidates for its primary therapeutic targets.

TGF-β / ALK5 Pathway

Direct evidence shows that a series of 2-(1H-pyrazol-1-yl)pyridines are potent inhibitors of ALK5, also known as the Transforming Growth Factor-beta (TGF-β) type I receptor kinase[6]. The TGF-β pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and the progression of many cancers, where it can paradoxically promote tumor invasion and metastasis in later stages. Inhibition of ALK5 by a compound like PF-03671148, which shares the core scaffold, was shown to reduce fibrotic gene expression[6]. This makes the ALK5 pathway a compelling and evidence-based primary hypothesis.

Caption: Hypothesized Inhibition of the TGF-β/ALK5 Signaling Pathway.

Cyclin-Dependent Kinases (CDKs)

The 3-aminopyrazole core is a known scaffold for targeting CDKs[5]. CDKs are serine/threonine kinases that form complexes with regulatory cyclin proteins to control the progression of the cell cycle. Because uncontrolled cell division is a hallmark of cancer, CDK inhibitors are a major class of anticancer drugs. A recent study developed a potent inhibitor of CDK16, a member of the understudied PCTAIRE CDK subfamily, using an N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold. This inhibitor induced a G2/M phase cell cycle arrest, highlighting the potential for this chemical class to exert potent anti-proliferative effects[5].

Inflammatory Kinases (RIPK1/TBK1)

Chronic inflammation is a key driver of many diseases, including cancer. Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of programmed cell death (necroptosis) and inflammation[7][8]. Notably, 1H-pyrazol-3-amine derivatives have been successfully developed as highly selective and orally available RIPK1 inhibitors with in vivo efficacy in models of inflammatory bowel disease[8]. Similarly, the related 1H-pyrazolo[3,4-b]pyridine scaffold has yielded potent inhibitors of TANK-binding kinase 1 (TBK1), another key kinase in innate immunity and oncogenesis[9]. This suggests a plausible role for this compound in modulating inflammatory signaling pathways.

Experimental Validation Workflow

A rigorous, multi-step approach is required to systematically test this kinase-centric hypothesis. The causality behind this workflow is to move from broad, unbiased screening to specific, cellularly relevant validation.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents | Scilit [scilit.com]

- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-(1H-pyrazol-1-yl)pyridin-3-amine Receptor Binding

Abstract

The convergence of computational chemistry and molecular biology has revolutionized drug discovery, enabling precise, atomic-level insights into the mechanisms of molecular recognition. This guide provides a comprehensive, technically-grounded workflow for the in silico modeling of the binding between 2-(1H-pyrazol-1-yl)pyridin-3-amine and its putative protein kinase targets. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps, delving into the causal reasoning behind critical methodological choices. We will navigate the complete computational pipeline, from initial target identification and system preparation to the execution of molecular docking, the refinement of binding poses with molecular dynamics simulations, and the estimation of binding affinity using MM/PBSA calculations. Each protocol is presented as a self-validating system, grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The this compound scaffold is a privileged structure in medicinal chemistry. Pyrazole and pyridine moieties are common bioisosteres found in a multitude of clinically approved drugs, particularly in oncology and immunology.[1][2][3] Compounds bearing this core, such as the aminopyrazole-pyridines, are frequently investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[4][5][6] Dysregulation of kinase activity is a hallmark of numerous diseases, making them a major focus for therapeutic intervention.[4][5][6]

A recent study highlighted a series of 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[7] Given this precedent, this guide will use a representative kinase, such as RIPK1, as the primary receptor target to illustrate the modeling workflow.